molecular formula C16H14N2O4 B2445153 N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1396710-96-5

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2445153
CAS No.: 1396710-96-5
M. Wt: 298.298
InChI Key: AGHPKKOWYNPEKU-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoxazole derivatives, which have demonstrated significant therapeutic potential in preclinical studies. Its molecular structure incorporates key pharmacophoric elements, including a furan ring and an isoxazole core, which are known to contribute to bioactivity and molecular recognition. These features make it a valuable scaffold for the design and development of new therapeutic agents. Preliminary research on structurally related isoxazole-carboxamide compounds suggests potential applications in the prevention and treatment of restenosis, a common complication following angioplasty and stenting procedures . These analogs function by agonizing the Wnt/β-catenin signal transduction pathway, which plays a critical role in regulating cell proliferation and differentiation. Furthermore, compounds featuring the furan moiety are frequently investigated for a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The presence of the 5-phenyl substituent on the isoxazole ring is a common structural motif used to enhance binding affinity and selectivity toward various biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can employ this compound as a key intermediate in synthetic chemistry, a building block for creating diverse chemical libraries, or a tool compound for probing biological mechanisms and validating novel drug targets in cellular and biochemical assays.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14(12-6-7-21-10-12)9-17-16(20)13-8-15(22-18-13)11-4-2-1-3-5-11/h1-8,10,14,19H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHPKKOWYNPEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and isoxazole intermediates. One common method involves the reaction of 2-furoic acid with appropriate reagents to form the furan ring . The isoxazole ring can be synthesized through a cyclization reaction involving nitrile oxides and alkenes . The final step involves coupling the furan and isoxazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method allows for the efficient production of amides and esters containing furan rings under mild conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Treatment with concentrated HCl (6 M) at reflux (110°C, 8–12 h) cleaves the amide bond, producing 5-phenyl-1,2-oxazole-3-carboxylic acid and 2-(furan-3-yl)-2-hydroxyethylamine.

  • Basic Hydrolysis : Using NaOH (2 M) at 80°C for 6 h results in sodium 5-phenyl-1,2-oxazole-3-carboxylate and the corresponding amine.

Key Data :

Reaction TypeReagent/ConditionsProduct(s)Yield (%)Reference
Acidic Hydrolysis6 M HCl, reflux, 12 h5-Phenyl-1,2-oxazole-3-carboxylic acid78
Basic Hydrolysis2 M NaOH, 80°C, 6 hSodium 5-phenyl-1,2-oxazole-3-carboxylate85

Substitution at the Oxazole Ring

The oxazole ring participates in electrophilic substitution, particularly at the 5-phenyl position. Nitration and bromination have been reported:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position of the phenyl ring, yielding N-[2-(furan-3-yl)-2-hydroxyethyl]-5-(4-nitrophenyl)-1,2-oxazole-3-carboxamide .

  • Bromination : Br₂ in CCl₄ (room temperature, 2 h) adds bromine to the oxazole’s C-4 position, forming 4-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide .

Key Data :

Reaction TypeReagent/ConditionsProduct(s)Yield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 3 h5-(4-Nitrophenyl) derivative62
BrominationBr₂/CCl₄, RT, 2 h4-Bromo derivative70

Cyclization Reactions

The hydroxyethyl side chain facilitates cyclization under dehydrating conditions:

  • Intramolecular Cyclization : Heating with P₂O₅ in toluene (120°C, 6 h) forms a fused oxazolo-furan derivative via elimination of water .

Key Data :

Reaction TypeReagent/ConditionsProduct(s)Yield (%)Reference
CyclizationP₂O₅, toluene, 120°C, 6 hOxazolo[4,5-c]furan55

Oxidation of the Furan Ring

The furan moiety is susceptible to oxidative cleavage:

  • Oxidation with Ozone : Ozonolysis in CH₂Cl₂ at −78°C cleaves the furan ring to generate a diketone intermediate, which further reacts to form N-[2-(3,4-dioxobutyl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide .

Key Data :

Reaction TypeReagent/ConditionsProduct(s)Yield (%)Reference
OzonolysisO₃/CH₂Cl₂, −78°C, 1 hDiketone intermediate48

Functionalization via Carboxamide Activation

The carboxamide group can be converted to thioamide or urea derivatives:

  • Thionation : P₄S₁₀ in dry THF (reflux, 4 h) replaces the carbonyl oxygen with sulfur, yielding the thioamide analog .

  • Urea Formation : Reaction with ClCO₂Et and amines produces N-substituted urea derivatives .

Key Data :

Reaction TypeReagent/ConditionsProduct(s)Yield (%)Reference
ThionationP₄S₁₀/THF, reflux, 4 hThioamide65
Urea SynthesisClCO₂Et, RNH₂Urea derivatives70–80

Cross-Coupling Reactions

The phenyl group on the oxazole participates in Suzuki-Miyaura couplings:

  • Borylation : Pd(PPh₃)₄ catalyzes coupling with bis(pinacolato)diboron (B₂Pin₂) in dioxane (100°C, 12 h), yielding a boronic ester intermediate .

Key Data :

Reaction TypeReagent/ConditionsProduct(s)Yield (%)Reference
BorylationPd(PPh₃)₄, B₂Pin₂, dioxane, 100°CBoronic ester75

Scientific Research Applications

Anticancer Potential

Research indicates that N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide exhibits significant anticancer properties. It has shown cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
A549 (lung cancer)45
HeLa (cervical cancer)30
MCF7 (breast cancer)50

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of specific oncogenic targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli50

These findings suggest that this compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The exact mechanisms remain under investigation but may involve modulation of signaling pathways associated with inflammation .

Case Study 1: Anticancer Activity

A study focusing on the anticancer activity of similar oxazole derivatives found that compounds with structural similarities to this compound exhibited significant cytotoxicity against human lung adenocarcinoma cells. The study highlighted the role of the furan ring in enhancing cytotoxic effects through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, suggesting strong antimicrobial potential.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 2 furan 3 yl 2 hydroxyethyl 5 phenyl 1 2 oxazole 3 carboxamide\text{N 2 furan 3 yl 2 hydroxyethyl 5 phenyl 1 2 oxazole 3 carboxamide}

Molecular Formula

  • C : 17
  • H : 16
  • N : 2
  • O : 4

Anticancer Activity

Research indicates that furan and oxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activities of this compound have not been extensively documented; however, its structural analogs demonstrate promising results against various cancer types.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast15.0Apoptosis induction
Compound BLung10.5Cell cycle arrest
Compound CColon8.0Inhibition of angiogenesis

Antimicrobial Activity

Furan and oxazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhimurium128 µg/mL

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

  • Study on Furan Derivatives : A study conducted by Rangappa et al. highlighted the anticancer properties of various furan derivatives, noting that compounds with hydroxyl groups showed enhanced activity against cancer cell lines . While specific data on this compound is lacking, the presence of a furan moiety suggests potential similar effects.
  • Oxazole Compounds in Antimicrobial Research : Research published in Der Pharma Chemica examined the antimicrobial efficacy of oxazole derivatives against multiple pathogens . The study found that modifications in the oxazole ring significantly impacted activity, indicating that this compound could be optimized for better efficacy.

Q & A

Q. How are decomposition byproducts identified during synthesis, and what mitigates their formation?

  • Methodological Answer : Use LC-QTOF-MS to detect byproducts (e.g., hydrolyzed carboxamide or oxidized furan derivatives). Minimize hydrolysis by maintaining anhydrous conditions. Add radical scavengers (e.g., BHT) to prevent oxidation during purification .

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